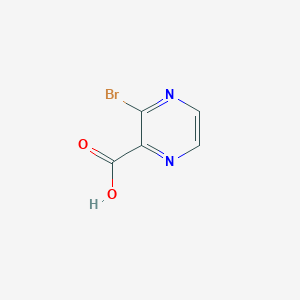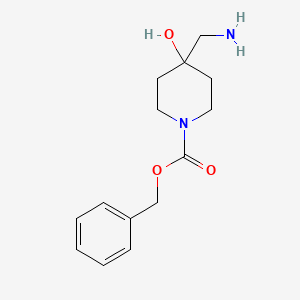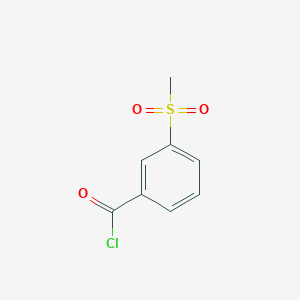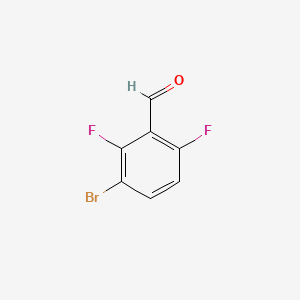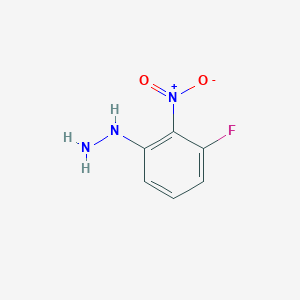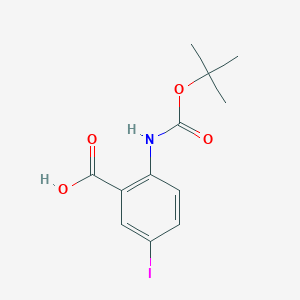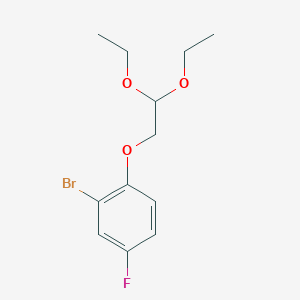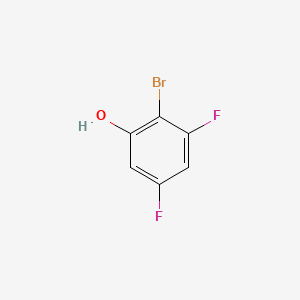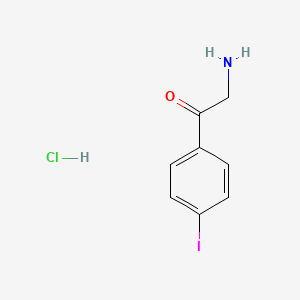
6-ブロモ-5-メトキシピコリナールデヒド
概要
説明
6-Bromo-5-methoxypicolinaldehyde is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis pathways offer valuable insights into the chemical behavior and properties of bromo-methoxypyridine derivatives.
Synthesis Analysis
The synthesis of related compounds demonstrates the complexity and specificity required in organic synthesis. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, involves a multi-step process with regioselective reactions and a final bromination step to introduce the bromo group at the desired position on the pyridine ring . Similarly, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds involves lithiation, formylation, and reductive amination, highlighting the versatility of bromo and methoxy substituents in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of bromo-methoxypyridine derivatives is crucial for their reactivity and biological activity. The crystal structure and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline compounds provide insights into the conformational preferences and electronic properties of such molecules. The consistency between the DFT-optimized structures and the X-ray diffraction data confirms the reliability of computational methods in predicting the molecular geometry of these compounds .
Chemical Reactions Analysis
The chemical reactivity of bromo-methoxypyridine derivatives is influenced by the presence of electron-withdrawing and electron-donating groups, such as bromo and methoxy groups, respectively. These substituents can direct further functionalization of the pyridine ring, as seen in the decarboxylation of 5-methoxyindole-3-carboxylic acids to yield 5-methoxy-6-bromolndoles, which serve as precursors for the synthesis of analogs of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxypyridine derivatives are determined by their molecular structure. The presence of bromo and methoxy groups can affect the boiling point, melting point, solubility, and stability of these compounds. The DFT calculations, including molecular electrostatic potential and frontier molecular orbitals, provide a theoretical basis for understanding the physicochemical properties of these compounds, such as their reactivity, polarity, and interaction with biological targets .
科学的研究の応用
薬理学
6-ブロモ-5-メトキシピコリナールデヒド: は、その構造的特性により、薬理学的研究で潜在的な可能性を示しています。これは、さまざまな生物活性分子の合成の前駆体として機能する可能性があります。その臭素原子は、特に新しい薬の開発に不可欠なクロスカップリング反応を通じてさらなる官能基化に役立ちます .
有機合成
有機化学では、6-ブロモ-5-メトキシピコリナールデヒドは用途の広い構成要素として機能します。その反応性により、複雑な有機構造の構築が可能になり、ヘテロ環式化合物の合成に役立ちます。これらの化合物は、しばしば医薬品や農薬に見られます .
材料科学
この化合物の分子構造は、特に有機半導体の開発において、材料科学で有益です。臭素原子の存在により、有機太陽電池の作成に不可欠な共役ポリマーの合成に適しています .
分析化学
6-ブロモ-5-メトキシピコリナールデヒド: は、NMR、HPLC、LC-MS、UPLCなどのさまざまな分析手法で標準または参照化合物として使用できます。これらの手法は、化学物質の定性的および定量的分析に不可欠です .
生化学研究
生化学では、この化合物は、基質アナログとして作用する可能性のある酵素触媒反応の研究に使用できます。その構造的特徴により、類似のヘテロ芳香族アルデヒドと相互作用する酵素の作用機序を調べることができます .
環境への適用
6-ブロモ-5-メトキシピコリナールデヒドとその誘導体の環境への影響は、その生分解性と潜在的な毒性を理解するために研究できます。これは、臭素化有機化合物の使用に伴う環境リスクを評価するために重要です .
産業用途
産業的には、6-ブロモ-5-メトキシピコリナールデヒドは、染料、顔料、その他のファインケミカルの合成に使用できます。そのメトキシ基は有機溶媒への溶解性を高め、さまざまな産業プロセスでの使用を容易にします .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQCSLXWUKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624092 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329217-74-5 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

